2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate
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Overview
Description
2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl carbonate with 1-(2-nitrophenyl)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carbonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted carbamates or carbonates.
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may influence biological pathways. Additionally, the carbonate group can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a benzyl group instead of a nitrophenyl group.
2,5-dioxopyrrolidin-1-yl acrylate: Contains an acrylate group instead of a carbonate group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Features a propanamide group instead of an ethyl carbonate group
Uniqueness
2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is unique due to its combination of a nitrophenyl group and a pyrrolidinone ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
622398-31-6 |
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Molecular Formula |
C13H12N2O7 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(2-nitrophenyl)ethyl carbonate |
InChI |
InChI=1S/C13H12N2O7/c1-8(9-4-2-3-5-10(9)15(19)20)21-13(18)22-14-11(16)6-7-12(14)17/h2-5,8H,6-7H2,1H3 |
InChI Key |
DJFLQUSBXBBZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)ON2C(=O)CCC2=O |
Purity |
95 |
Origin of Product |
United States |
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